6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and bromine, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structural features, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives
- Pyrazole derivatives
- Cyclobutyl-containing heterocycles
Uniqueness
What sets 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of functional groups and heteroatoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11BrN6S |
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Molecular Weight |
339.22 g/mol |
IUPAC Name |
6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11BrN6S/c1-5-7(12)8(14-13-5)10-17-18-9(6-3-2-4-6)15-16-11(18)19-10/h6H,2-4H2,1H3,(H,13,14) |
InChI Key |
PXFHTNMUEKKSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4CCC4)Br |
Origin of Product |
United States |
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